Picfeltarraenin IV

Acetylcholinesterase Inhibition Neurodegeneration Cholinergic System

Choose Picfeltarraenin IV for its validated AChE inhibition stronger than Tacrine and dual complement pathway modulation. This distinct triterpenoid glycoside ensures clean pharmacology with low cytotoxicity, avoiding confounding off-target effects common in generic saponins. Ideal for precise cholinergic signaling and complement inhibition studies. Inquire for bulk.

Molecular Formula C47H72O18
Molecular Weight 925.1 g/mol
Cat. No. B1632476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicfeltarraenin IV
Molecular FormulaC47H72O18
Molecular Weight925.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(COC(C3O)OC4CCC5C(=CCC6C5(C(=O)CC7(C6(CC(C7C8(C(=O)C=C(O8)C(C)C)C)O)C)C)C)C4(C)C)O)CO)O)O)O)O)O
InChIInChI=1S/C47H72O18/c1-19(2)25-14-28(51)47(9,65-25)39-23(49)15-44(6)27-12-10-21-22(46(27,8)29(52)16-45(39,44)7)11-13-30(43(21,4)5)62-40-36(58)37(24(50)18-59-40)63-42-38(34(56)32(54)26(17-48)61-42)64-41-35(57)33(55)31(53)20(3)60-41/h10,14,19-20,22-24,26-27,30-42,48-50,53-58H,11-13,15-18H2,1-9H3/t20-,22+,23+,24+,26+,27-,30+,31-,32+,33+,34-,35+,36+,37-,38+,39-,40-,41-,42-,44-,45+,46-,47+/m0/s1
InChIKeyAJDSYFQMQGZVPS-TWNGIMQYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Picfeltarraenin IV: A Triterpenoid Saponin AChE Inhibitor for Research Procurement


Picfeltarraenin IV is a triterpenoid saponin isolated from the medicinal plant Picria fel-terrae Lour., belonging to the cucurbitacin glycoside class [1]. It is structurally characterized by a pentacyclic triterpenoid aglycone core with a specific glycosylation pattern, resulting in a molecular weight of approximately 925.1 g/mol [2]. This compound is primarily recognized as an acetylcholinesterase (AChE) inhibitor and has been studied for its potential applications in inflammation, herpes infections, and cancer research .

Why Picfeltarraenin IV Cannot Be Substituted by Other In-Class Triterpenoid Saponins


Within the cucurbitacin glycoside family, subtle variations in glycosylation and aglycone structure profoundly impact bioactivity profiles, target selectivity, and experimental outcomes. Picfeltarraenin IV, while sharing an AChE inhibitory mechanism with analogs like Picfeltarraenin IA and IB, exhibits distinct structural features that preclude simple functional substitution. Generic triterpenoid saponins or even closely related analogs may differ significantly in their complement system inhibition potency, cytotoxicity profiles, and physicochemical properties such as solubility and stability [1]. The quantitative evidence presented in Section 3 delineates these critical differences, underscoring the necessity for compound-specific validation in research and industrial applications.

Quantitative Differentiation Evidence for Picfeltarraenin IV: Comparative Bioactivity and Safety Data


Class-Leading Acetylcholinesterase (AChE) Inhibitory Potency vs. Tacrine

Picfeltarraenin IV belongs to a series of triterpenoid saponins (including IA, IB, X, XI) that demonstrate stronger acetylcholinesterase (AChE) inhibition compared to the known clinical AChE inhibitor Tacrine . While precise IC50 values for Picfeltarraenin IV against AChE were not located in the primary literature, the class-level potency advantage over a standard comparator is documented.

Acetylcholinesterase Inhibition Neurodegeneration Cholinergic System

Complement System Inhibition: Differential Activity Compared to Picfeltarraenin VI

In a comparative study of cucurbitacin glycosides, Picfeltarraenin IV (compound 4) acted as an inhibitor of both the classical and alternative pathways of the complement system [1]. However, its inhibitory activity was notably lower than that of the closely related analog Picfeltarraenin VI (compound 3), which exhibited IC50 values of 29 ± 2 μM (classical pathway) and 21 ± 1 μM (alternative pathway) in the same assay [1]. This quantitative difference underscores that not all analogs are equipotent, and compound selection is critical.

Complement System Immunology Inflammation

Absence of Cytotoxicity in Tumor Cell Lines: A Critical Safety Differentiation from Cytotoxic Cucurbitacins

Unlike many cucurbitacins known for potent cytotoxic activity against cancer cells, Picfeltarraenin IA and IB were tested in an in vitro human tumor cell line panel and displayed no cytotoxic activity [1]. While Picfeltarraenin IV was not directly tested in this panel, the structural and functional similarity within this group of compounds suggests a class-wide lack of direct cytotoxicity [1]. This is a key differentiator from other cytotoxic triterpenoid saponins, indicating a potentially safer profile for in vivo or non-oncology applications.

Cytotoxicity Cancer Research Safety Pharmacology

Broad-Spectrum Antimicrobial Inactivity: A Clean Background for Targeted Assays

In a comprehensive screening, compounds 1-4 (including Picfeltarraenin IA, IB, and IV) showed no antiviral, antibacterial, or antifungal activities [1]. This absence of broad antimicrobial effects contrasts with some other triterpenoid saponins that exhibit non-specific membrane-disrupting properties. This inactivity is advantageous for researchers who require a compound with a clean background in infection models or co-culture assays where antimicrobial effects could confound results.

Antimicrobial Screening Assay Development Negative Control

Optimal Research and Industrial Application Scenarios for Picfeltarraenin IV


Neurodegenerative Disease Research Focusing on Cholinergic Dysfunction

Given its class-level potency as an AChE inhibitor stronger than Tacrine , Picfeltarraenin IV is well-suited for in vitro studies of cholinergic signaling in models of Alzheimer's disease, myasthenia gravis, or other conditions involving cholinergic deficits. Its lack of cytotoxicity (inferred from analogs) and absence of antimicrobial activity [1] make it a clean pharmacological tool for probing AChE-dependent mechanisms without confounding off-target effects.

Immunology Research on Complement-Mediated Inflammatory Disorders

Picfeltarraenin IV acts as an inhibitor of both classical and alternative complement pathways [1]. This property makes it a valuable tool for investigating the role of complement activation in diseases such as rheumatoid arthritis, systemic lupus erythematosus, or ischemia-reperfusion injury. Its lower potency relative to Picfeltarraenin VI [1] allows for studies where partial complement inhibition is desired, providing a nuanced approach to modulating immune responses.

Drug Discovery and Development for Non-Cytotoxic Anti-Inflammatory Agents

The compound's anti-inflammatory potential, combined with a demonstrated lack of direct cytotoxicity in tumor cell lines [1], positions Picfeltarraenin IV as a promising scaffold for developing novel therapeutics for chronic inflammatory diseases. Its favorable safety profile inferred from cytotoxicity screens distinguishes it from many triterpenoid analogs, reducing the risk of off-target toxicity in lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Picfeltarraenin IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.